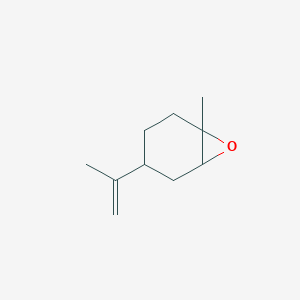

Limonene oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862594 | |

| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene-1,2-epoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | d-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1195-92-2 | |

| Record name | Limonene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene-1,2-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Limonene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Epoxy-p-menth-8-ene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemistry and Isomerism of Limonene Oxide

Diastereomeric Forms of Limonene (B3431351) Oxide

The oxidation of limonene can occur at two different sites, leading to two main diastereomeric forms. Epoxidation of the endocyclic double bond (C1=C2) within the cyclohexene (B86901) ring results in 1,2-limonene oxide . fragranceu.com Conversely, oxidation of the exocyclic double bond (C8=C9) of the isopropenyl group yields 8,9-limonene oxide . researchgate.net

Furthermore, 1,2-limonene oxide can exist as cis and trans diastereomers, depending on the orientation of the epoxide ring relative to the isopropenyl group on the cyclohexene ring. thegoodscentscompany.comnist.gov The selective synthesis of these diastereomers is an active area of research, as the stereochemistry significantly influences their subsequent chemical transformations. researchgate.netd-nb.infonih.gov For instance, in the synthesis of limonene-derived cyclic carbonates, the cis isomer of 1,2-limonene oxide was found to be responsible for incomplete conversions and the formation of by-products. d-nb.info

Chiral Properties and Enantiomeric Purity in Research

Limonene is a chiral molecule that exists naturally as two enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. wikipedia.org The chirality of the starting limonene determines the chirality of the resulting limonene oxide. For example, the oxidation of (R)-(+)-limonene produces the (+)-limonene oxide isomers. sigmaaldrich.com

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a crucial parameter in research. mdpi.com It is particularly important in the synthesis of bioactive molecules and polymers, where different enantiomers can exhibit different biological effects. researchgate.net For example, the enantiomeric excess of R-(+)-limonene in lemon peel samples has been found to be between 97.1% and 97.4%. oup.com The analysis of enantiomeric purity is often carried out using techniques like chiral gas chromatography. oup.comacs.org High enantiomeric purity is desirable for many applications, and commercially available (+)-limonene oxide can have an enantiomeric excess of 98%. sigmaaldrich.com

Conformational Analysis and Molecular Structure Studies

The three-dimensional structure of this compound is not static; the molecule exists as an equilibrium of different conformers. These conformations, which arise from rotations around single bonds, have been extensively studied, particularly for S-(-)-limonene oxide, using both computational and spectroscopic methods. nih.gov

Computational methods, especially Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. mpg.de Theoretical calculations can predict the existence of various conformers and their relative stabilities. For S-(-)-limonene oxide, DFT studies have identified two main groups of conformers based on the position of the isopropenyl group: axial and equatorial. nih.govresearchgate.net Further rotations result in at least twelve distinct rotamers (six equatorial and six axial). nih.govacs.org These calculations consistently show that the equatorial conformers are more stable. nih.govresearchgate.net Such theoretical explorations of the potential energy surface (PES) are vital for interpreting experimental data and understanding the molecule's behavior. univ-lille.fr

Spectroscopic techniques provide the experimental data needed to validate and refine computational models of this compound's structure.

Microwave Spectroscopy: This technique has been used to study the rotational spectra of R-(+)-limonene oxide in the gas phase. kcl.ac.uk By matching the experimental rotational constants with those predicted by ab initio calculations, researchers have unambiguously identified five different conformers in a supersonic jet expansion: four with the isopropenyl group in an equatorial position and one in an axial position. kcl.ac.uk This provides definitive information on the conformational landscape in the gas phase. kcl.ac.uk

Vibrational Circular Dichroism (VCD) Spectra: VCD, combined with standard infrared (IR) and Raman spectroscopy, is a highly effective method for studying chiral, flexible molecules in the liquid phase. nih.gov For S-(-)-limonene oxide, the experimental VCD spectrum has been compared with spectra predicted by DFT calculations. researchgate.netresearchgate.net This comparison allows for the assignment of spectral bands to specific conformers and has experimentally confirmed the presence of five different equatorial rotamers in the liquid phase. nih.govpsu.edu The technique is sensitive enough to help distinguish between conformers that have very similar IR and Raman signatures. researchgate.net

Advanced Synthetic Methodologies for Limonene Oxide

Catalytic Epoxidation of Limonene (B3431351)

The catalytic epoxidation of limonene involves the oxidation of the double bonds within the limonene molecule to form epoxide rings. The reaction can lead to the formation of 1,2-limonene oxide (from the endocyclic double bond) and 8,9-limonene oxide (from the exocyclic double bond), as well as the corresponding diepoxide. wikipedia.org The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and selectivity. americanelements.comeasychem.org

Asymmetric Induction in Diastereoselective Epoxidation

A significant area of focus in limonene epoxidation is asymmetric induction, which aims to control the stereochemistry of the resulting 1,2-limonene oxide diastereomers (cis and trans). americanelements.comfishersci.at The enzymes and Jacobsen's catalyst have demonstrated the highest selectivity towards the endocyclic epoxides. easychem.orgnih.gov

Research using Jacobsen's catalyst, a manganese-salen complex, has shown that the asymmetric induction is largely controlled by the chirality of the limonene substrate itself. americanelements.comnih.gov For instance, studies combining (R,R)-Mn(Salen) with (R)-limonene or (S,S)-Mn(Salen) with (S)-limonene resulted in diastereomeric excesses ranging from 57% to 74%. americanelements.com Conversely, mismatched combinations significantly lowered these excesses, highlighting the substrate's influence on the stereochemical outcome. americanelements.com The immobilization of Jacobsen's catalyst on solid supports like Al-MCM-41 has been explored to combine the benefits of high selectivity with the advantages of heterogeneous catalysis. americanelements.comnih.gov

Homogeneous Catalysis Systems

Homogeneous catalysis for limonene epoxidation involves catalysts that are in the same phase as the reactants, typically a liquid phase. americanelements.com These systems, which include coordination compounds and organocatalysts, are often praised for their high selectivity. americanelements.com The Jacobsen's catalyst is a prime example of a highly effective homogeneous coordination compound for diastereoselective epoxidation. easychem.orgnih.gov

Another notable homogeneous system involves the in situ generation of dimethyldioxirane (B1199080) (DMD) from acetone (B3395972) and Oxone®, which acts as a highly selective oxidizing agent. americanelements.com A key advantage of some homogeneous systems is the ability to segregate the catalyst from the product phase by carefully controlling reaction parameters, which facilitates catalyst recycling and reuse over several cycles. americanelements.comeasychem.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages for industrial applications, including ease of separation from the reaction mixture, reusability, and enhanced stability. wikipedia.org A wide array of solid materials has been investigated for limonene epoxidation. wikipedia.org

Titanium-containing silicate (B1173343) materials are among the most extensively studied heterogeneous catalysts for this transformation.

Ti-MCM-41 : This mesoporous silica (B1680970) material has been shown to be effective in the epoxidation of limonene. americanelements.com Using hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) as the oxidant, Ti-MCM-41 can achieve high limonene conversion. americanelements.comfishersci.canih.gov For example, with TBHP in acetonitrile (B52724), conversions of around 25% with 60% selectivity to the epoxide have been reported. fishersci.at Other studies have reached conversions up to 52%. americanelements.com The catalytic performance is influenced by the solvent, with acetonitrile and ethyl acetate (B1210297) being effective choices. fishersci.canih.gov

Ti-MWW : This microporous/mesoporous titanosilicate catalyst has also been used for limonene oxidation. In comparative studies with Ti-MCM-41 using TBHP as the oxidant, Ti-MWW has been used to produce perillyl alcohol as the main product under specific conditions (130 °C, TBHP/limonene molar ratio of 1), achieving a 52% limonene conversion. americanelements.comthegoodscentscompany.com

Titanium Oxide-doped KIT-6 : KIT-6, a mesoporous silica with a 3D pore structure, has been doped with titanium oxide to create an active catalyst for limonene epoxidation. americanelements.comfishersci.ca When tested with TBHP in an aqueous phase, this catalyst yielded a 23% conversion of limonene with a 60% selectivity towards 1,2-limonene oxide. americanelements.comlabsolu.ca

γ-Alumina (γ-Al2O3) : γ-Alumina has emerged as a highly effective and versatile catalyst, particularly when using aqueous hydrogen peroxide as a green oxidant. americanelements.com It can achieve high conversion and selectivity. In a system with H2O2 and ethyl acetate as the solvent, γ-Al2O3 has been reported to achieve over 99% limonene conversion after 10 hours of reaction and could be recycled multiple times. fishersci.ca

| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity to 1,2-Limonene Oxide (%) | Reference |

|---|---|---|---|---|---|

| Ti-MCM-41 | TBHP | Acetonitrile | ~25 | ~60 | fishersci.at |

| Ti/KIT-6 | TBHP | Acetonitrile | 23 | 60 | americanelements.comfishersci.ca |

| γ-Al2O3 | H2O2 | Ethyl Acetate | >99 (after 10h) | 90 | fishersci.ca |

| Ti-MWW | TBHP | - | 52 | Main product was Perillyl Alcohol (39% yield) | americanelements.com |

Zeolites, with their well-defined microporous structures, are excellent catalysts and supports. Zeolite Y, in particular, has been extensively investigated for limonene epoxidation. Research has explored parent, hierarchical, and metal-modified hierarchical Zeolite Y catalysts. The modification of Zeolite Y, for instance by dealumination and incorporation of tin (Sn), can significantly enhance its catalytic activity. A K-Sn-modified dealuminated Zeolite Y exhibited a high turnover frequency (TOF) of 96 h⁻¹, which was attributed to a low Brønsted to Lewis acidity ratio and high mesoporosity. Using this catalyst, a limonene conversion of approximately 97% and a selectivity to monoepoxides of up to 96% were achieved at 70 °C with acetonitrile as the solvent.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable structures make them promising catalysts. Several MOFs have been developed for limonene epoxidation:

UiO-66 type MOFs : Molybdenum hexacarbonyl encapsulated within UiO-66(Zr) and UiO-66(Hf) MOFs have been shown to be active and reusable precatalysts for olefin epoxidation, including limonene, using TBHP as the oxidant. wikipedia.org

Bimetallic MOFs : A bimetallic ZrCo-MOF was synthesized and used for the selective epoxidation of limonene. This catalyst achieved a high conversion of 91.8% with an 88.6% selectivity for the epoxy compounds, an enhancement attributed to the synergistic effects between the two metals and increased acidity.

Photo-catalytic MOFs : A Ti-based MOF (MIL-125-NH2) modified with an oxo-diperoxo molybdenum(VI) complex has been used as a photocatalyst for the epoxidation of monoterpenes, demonstrating the potential for light-induced catalytic cycles.

Oxidizing Agents in Epoxidation

The choice of oxidizing agent is critical in the epoxidation of limonene, influencing reaction rates, yields, and selectivity. Several agents have been investigated for their efficacy in converting limonene to limonene oxide.

Hydrogen Peroxide (H₂O₂): As a green and readily available oxidant, hydrogen peroxide is frequently used in limonene epoxidation. In chemoenzymatic systems, H₂O₂ serves as a precursor for the in-situ generation of peroxy acids, such as peroxyoctanoic acid, which then acts as the oxygen donor for the epoxidation. acs.orgnih.govresearchgate.netnih.gov Studies have shown that the concentration of H₂O₂ can significantly impact the reaction, with excess amounts potentially leading to enzyme denaturation and decreased conversion rates. nih.gov The ratio of hydrogen peroxide to water has been identified as a key factor controlling the reactivity in certain catalytic systems. researcher.lifenih.gov

Tert-Butyl Hydroperoxide (TBHP): This organic peroxide is another common oxidizing agent for limonene epoxidation, often used in conjunction with metal-based catalysts. researcher.liferedalyc.orgscielo.org.coresearchgate.netrsc.orgudea.edu.coua.pt Research has demonstrated that TBHP can lead to high selectivity for limonene-1,2-epoxide (B132270). rsc.org The reaction conditions, including temperature and solvent polarity, play a crucial role in the effectiveness of TBHP. For instance, higher polarity solvents have been shown to facilitate higher epoxidation activity. rsc.org

Iodosylbenzene (PhIO): Iodosylbenzene has been employed as an oxygen donor in limonene oxidation reactions catalyzed by metal-Salen complexes. scielo.org.coscielo.org.coiscientific.orgscielo.br These reactions are typically conducted under mild conditions and can exhibit good conversion and selectivity depending on the specific catalyst and solvent system used. scielo.org.coscielo.org.coiscientific.org

Dimethyldioxirane (DMDO): Generated in situ from acetone and Oxone®, DMDO is a highly effective and selective oxidizing agent for asymmetric epoxidation reactions. scielo.org.coresearchgate.netresearchgate.netfigshare.comacs.org This method offers the advantage of proceeding in an aqueous medium, which is considered a greener approach. researchgate.net Ultrasonic assistance has been shown to dramatically reduce reaction times for DMDO-mediated epoxidation, achieving high yields of limonene dioxide in minutes. researchgate.net

Peroxyoctanoic acid: Formed in situ from octanoic acid and hydrogen peroxide, peroxyoctanoic acid is a key intermediate in lipase-catalyzed epoxidation of limonene. acs.orgnih.govresearchgate.netnih.govscielo.org.coscielo.org.co This chemoenzymatic approach has been shown to be effective, with studies optimizing parameters such as reactant concentrations to maximize the yield of 1,2-limonene oxide. researchgate.netscielo.org.co

Role of Solvents and Reaction Conditions

The reaction environment, including the choice of solvent and the application of external energy sources, significantly influences the outcome of limonene epoxidation.

The polarity of the solvent can affect the reaction rate and selectivity. For instance, in epoxidations using tert-butyl hydroperoxide, solvents with higher polarity have been found to enhance the reaction's activity. rsc.org In chemoenzymatic systems, the solvent must be compatible with both the enzyme and the reactants. Ethyl acetate is a commonly used solvent in this context. researcher.liferesearchgate.netrsc.orgacs.orgresearchgate.net The presence and concentration of water can also be a critical factor. While some water is necessary for the enzymatic generation of peracids, an excess amount can negatively impact reactivity by altering the H₂O₂/H₂O ratio. researcher.lifenih.govresearchgate.netacs.orgresearchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. In the context of limonene epoxidation, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.govnih.govua.ptscielo.org.cocapes.gov.brscirp.org This enhancement is attributed to the rapid and direct heating of the reactants, leading to more energetic molecular collisions. acs.orgnih.gov For example, a chemoenzymatic epoxidation that yielded 44.6% conversion in 12 hours with conventional heating achieved 75.35% conversion in just 2 hours under microwave irradiation. acs.orgnih.govnih.gov

Biocatalytic and Chemoenzymatic Epoxidation

Biocatalysis offers a green and selective alternative to traditional chemical methods for this compound synthesis. This approach utilizes enzymes or whole microbial cells to catalyze the epoxidation reaction. scielo.org.co

Enzyme Systems

Several enzyme systems have been successfully employed for the epoxidation of limonene.

Lipase (B570770) from Candida antarctica : Candida antarctica lipase B (CALB) is a widely used and efficient biocatalyst for the chemoenzymatic epoxidation of limonene. acs.orgnih.govresearchgate.netscielo.org.coscielo.org.coresearchgate.netacs.org The enzyme catalyzes the in situ formation of a peroxy acid (e.g., peroxyoctanoic acid) from a carboxylic acid and hydrogen peroxide, which then epoxidizes the limonene. acs.orgnih.govresearchgate.net Both free and immobilized forms of CALB have been investigated, with immobilization offering advantages in terms of enzyme stability and reusability. acs.orgnih.govresearchgate.net

Chloroperoxidase from Caldariomyces fumago : This heme-containing enzyme can catalyze the epoxidation of limonene using hydrogen peroxide as the oxidant. scielo.org.coresearchgate.netnih.govacs.orgrsc.org The reaction is regio- and stereoselective, primarily yielding the 1,2-epoxide. researchgate.netnih.gov However, under certain conditions, the epoxide can undergo subsequent hydrolysis to form the corresponding diol. researchgate.netnih.gov The reaction conditions, such as pH and the presence of chloride ions, can influence the stereoselectivity of the oxidation. researchgate.netrsc.org

Glucose oxidase and peroxidase: A one-pot cascade reaction involving glucose oxidase and a lipase can be used for limonene epoxidation. In this system, glucose oxidase produces hydrogen peroxide in situ, which is then used by the lipase to form a peracid for the epoxidation step. scielo.org.co

Microbial Biotransformation

Whole microbial cells can also be used as biocatalysts for the transformation of limonene into its epoxide. This approach has the advantage of not requiring enzyme purification.

Aspergillus niger DSM 821: Research has explored the use of Aspergillus niger for the biotransformation of limonene, although specific details on the formation of this compound were not the primary focus of the available search results.

Cladosporium cladosporioides 01 mycelium: The lyophilized mycelium of the psychrophilic fungus Cladosporium cladosporioides 01 has been demonstrated to be an effective biocatalyst for the chemoenzymatic epoxidation of (R)-(+)-limonene. rsc.org This system, using acetic acid and hydrogen peroxide in ethyl acetate, achieved high conversion of limonene to a mixture of 1,2-epoxide, 8,9-epoxide, and diepoxide. rsc.org

Optimization of Biocatalytic Parameters

To maximize the efficiency and yield of biocatalytic limonene epoxidation, several reaction parameters must be carefully optimized. acs.orgresearchgate.net

The pH and temperature of the reaction medium are critical for enzyme activity and stability. acs.orgresearchgate.net For instance, the optimal temperature for a microwave-assisted chemoenzymatic epoxidation using immobilized Candida antarctica lipase B was found to be 50°C. acs.orgnih.gov Higher temperatures can lead to enzyme denaturation and a decrease in conversion. acs.orgnih.gov The pH can also influence the stereoselectivity of the reaction, as seen with chloroperoxidase from Caldariomyces fumago. researchgate.netrsc.org

The concentrations of the substrate (limonene) and other reactants, such as the acyl donor and oxidant, also play a crucial role. acs.orgnih.govresearchgate.net Increasing the limonene concentration can lead to higher conversion, but there is often an optimal range beyond which no significant improvement is observed. acs.orgnih.gov Similarly, the concentration of hydrogen peroxide needs to be carefully controlled, as excessive amounts can inhibit or deactivate the enzyme. nih.gov

Interactive Data Table: Optimization of Limonene Epoxidation

| Parameter | Condition 1 | Condition 2 | Conversion/Yield | Reference |

| Heating Method | Conventional (12 h) | Microwave (2 h) | 44.6% vs 75.35% | acs.orgnih.govnih.gov |

| Temperature | 40°C | 50°C | Increasing Conversion | acs.orgnih.gov |

| Temperature | 70°C | - | Decreasing Conversion | acs.orgnih.gov |

| Limonene Conc. | 10 mM | 25 mM | Increasing Conversion | acs.orgnih.gov |

| Limonene Conc. | 25 mM | 50 mM | No Significant Change | acs.orgnih.gov |

Reaction Pathways and Mechanisms of Limonene Oxide Transformations

Isomerization Reactions of Limonene (B3431351) Oxide

Isomerization of limonene oxide, an acid-catalyzed rearrangement, leads to the formation of several isomeric products. The product distribution is highly dependent on the nature of the acid catalyst and the reaction conditions.

The acid-catalyzed rearrangement of this compound can be initiated by both Brønsted and Lewis acids. researchgate.net The type of acid used significantly influences the selectivity of the reaction.

Brønsted acids , such as sulfuric acid and methanesulfonic acid, tend to promote the formation of allylic alcohols. researchgate.net However, strong Brønsted acids can also lead to dehydration products like p-cymene (B1678584) and further isomerization to compounds like carvenone. dntb.gov.uaresearchgate.net Hot water can also act as a mild Brønsted acid catalyst, facilitating the ring-opening of the epoxide. researchgate.netresearchgate.net

Lewis acids , such as zinc bromide (ZnBr₂) and aluminum chloride (AlCl₃), generally favor the formation of carbonyl compounds, particularly ketones. researchgate.netoup.com For instance, ZnBr₂ has been reported to yield dihydrocarvone (B1202640) and a cyclopentanecarboxaldehyde derivative as major products. researchgate.netroyalsocietypublishing.org Bismuth triflate has also been identified as a highly active Lewis acid catalyst for the rearrangement to dihydrocarvone under mild conditions. royalsocietypublishing.org

A broad screening of various acid catalysts, including both homogeneous and heterogeneous systems, has demonstrated that the strength and type of acid sites (Brønsted vs. Lewis) are crucial in determining the product composition. researchgate.netresearchgate.net

The acid-catalyzed isomerization of this compound can yield a mixture of products, with the primary ones being carvenone, dihydrocarvone, carveol (B46549), and p-cymene. iscientific.orggoogle.comepo.org

Dihydrocarvone: This is a valuable fragrance ingredient and is often a major product in the isomerization of this compound. researchgate.netrsc.org High yields of dihydrocarvone (60-80%) can be achieved using small amounts of perchloric acid in an inert solvent. google.com Heteropoly acids have also been shown to be efficient catalysts for the selective synthesis of dihydrocarvone. rsc.orgrsc.org The reaction pathway can be directed towards dihydrocarvone by controlling the reaction temperature. researchgate.net

Carvenone: The formation of carvenone can be favored by using strong acid catalysts and higher temperatures. dntb.gov.uaresearchgate.net It is formed through the isomerization of the double bond. dntb.gov.ua

Carveol: This allylic alcohol is another significant product of this compound isomerization. google.comepo.org The use of certain catalysts, such as aluminum isopropoxide, can favor the formation of carveol. epo.org

p-Cymene: This aromatic compound is a dehydration product formed from this compound, particularly under strongly acidic conditions. dntb.gov.uamdpi.com The conversion of limonene to p-cymene can also be achieved through dehydrogenation over various catalysts. mdpi.commdpi.comscispace.comcsic.es

The product distribution from the isomerization of this compound is summarized in the table below.

| Product | Catalyst Type Favoring Formation | Reference |

| Dihydrocarvone | Lewis acids (e.g., ZnBr₂, Bi(OTf)₃), Perchloric acid, Heteropoly acids | researchgate.netroyalsocietypublishing.orgrsc.orggoogle.comrsc.org |

| Carvenone | Strong acids, Higher temperatures | dntb.gov.uaresearchgate.net |

| Carveol | Aluminum isopropoxide | epo.org |

| p-Cymene | Strong acids, Dehydrogenation catalysts | dntb.gov.uamdpi.commdpi.com |

Kinetic studies on the isomerization of this compound have provided insights into the reaction mechanism and the factors influencing the reaction rate. The reaction rate and selectivity are strongly influenced by the catalyst, solvent, and reaction temperature. researchgate.net

Kinetic investigations have shown that the cis and trans isomers of this compound can exhibit different reactivities. researchgate.netresearchgate.net For instance, in some catalytic systems, the cis-isomer is found to be more reactive than the trans-isomer. researchgate.net The lower reactivity of the trans-isomer in some cases has been attributed to greater steric hindrance at the oxygen atom. researchgate.net

Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is harnessed for the synthesis of various valuable compounds, including β-amino alcohols and polycarbonates.

The reaction of this compound with amines, known as aminolysis, results in the formation of β-amino alcohols. iscientific.orgprimescholars.com This reaction is a classic method for preparing these compounds from epoxides. scielo.br The aminolysis of this compound is reported to be both regio- and diastereoselective. researchgate.net

The reaction is often carried out by heating this compound with an excess of an amine, sometimes in the presence of water which can act as a catalyst. researchgate.netscielo.brbioline.org.brresearchgate.net The use of water as a mild Brønsted acid catalyst can favor the ring-opening by the amine nucleophile. researchgate.netresearchgate.net The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. researchgate.net

A variety of primary and secondary amines, both alkyl and aryl, have been successfully used in the aminolysis of this compound to produce a range of β-amino alcohol derivatives in moderate to good yields. primescholars.combioline.org.brprimescholars.com These synthesized β-amino alcohols are valuable as chiral auxiliaries and as building blocks for other organic syntheses. researchgate.netprimescholars.com

| Amine Type | Reaction Conditions | Product | Reference |

| N-alkyl and N-aryl amines | Reflux with water | Limonene β-amino alcohols | primescholars.comprimescholars.com |

| Allylamine | 100°C with water | 1-methyl-2-(allylamino)-4-isopropenyl-cyclohexanol | scielo.brbioline.org.br |

| Secondary amines | With water as catalyst | β-amino alcohols derived from trans-limonene oxide | researchgate.net |

This compound can undergo a ring-opening copolymerization reaction with carbon dioxide (CO₂) to produce poly(limonene carbonate) (PLC), a bio-based and biodegradable polymer. acs.orgresearchgate.netnih.govpreprints.org This reaction is typically catalyzed by homogeneous catalysts, with low-cost zinc or aluminum-based systems being effective. acs.orgresearchgate.netnih.gov

The copolymerization is highly stereoselective, with β-diiminate zinc acetate (B1210297) catalysts showing a high selectivity for the trans-isomer of this compound. acs.orgscilit.com This results in a regioregular polycarbonate with a high percentage of carbonate linkages. acs.org The reaction can be carried out under relatively mild conditions, for example, at 25°C and 100 psi of CO₂. acs.org Aluminum-based aminotrisphenolate complexes have also been utilized for stereoregular LO/CO₂ copolymerization. scispace.com

Furthermore, it is possible to synthesize terpolymers by reacting this compound, another epoxide like cyclohexene (B86901) oxide, and CO₂. scispace.com This allows for the incorporation of functional groups into the polycarbonate backbone, which can then be used for further modifications like cross-linking. scispace.com

Hydrolysis to Limonene Diols

This compound readily undergoes hydrolysis to form limonene-1,2-diol. This transformation can be achieved through both chemical and enzymatic methods, with the reaction mechanism and stereochemical outcome being highly dependent on the chosen method.

Under acidic conditions, the hydrolysis of this compound proceeds via an acid-catalyzed ring-opening mechanism. The reaction of a mixture of cis- and trans-limonene oxide with aqueous sulfuric acid has been shown to yield the corresponding diol. sciencemadness.orgtandfonline.com The reactivity of the epoxide ring can be influenced by its stereochemistry; for instance, the cis-epoxide is often observed to be more reactive towards acid-catalyzed ring opening than the trans-isomer. sciencemadness.org Further acid treatment can lead to rearrangements of the resulting diols. sciencemadness.org In addition to acid catalysis, the hydrolysis can be influenced by the presence of certain catalysts, where the water content of the catalyst can affect selectivity, with limonene diol being a notable hydration product. researchgate.netacs.org

Enzymatic hydrolysis offers a highly selective alternative for the production of specific limonene diol stereoisomers. Limonene-1,2-epoxide (B132270) hydrolase (LEH), an enzyme found in bacteria such as Rhodococcus erythropolis, catalyzes the hydrolysis of limonene-1,2-epoxide to limonene-1,2-diol. wikipedia.orgebi.ac.uknih.gov The mechanism of LEH-catalyzed hydrolysis is a one-step, concerted process involving a nucleophilic attack by a water molecule on one of the electrophilic epoxide carbons, leading to the opening of the three-membered ring. wikipedia.orgebi.ac.uk Quantum-mechanical and molecular-mechanical studies have shown that this enzymatic hydrolysis preferentially attacks the most substituted epoxide carbon. wikipedia.org Key amino acid residues, such as Asp101 and Asp132, play crucial roles in the catalytic process by acting as a general acid and general base, respectively. ebi.ac.uk

A significant feature of enzymatic hydrolysis is its enantioconvergence. When presented with a racemic mixture of this compound, LEH can produce a single, pure enantiomer of the diol. wikipedia.org For example, regardless of whether the starting material is the cis or trans isomer of (4R)-limonene oxide, the product is (1S,2S,4R)-limonene-1,2-diol. wikipedia.org This high degree of stereoselectivity makes enzymatic hydrolysis a valuable tool for the synthesis of specific chiral diols. cnr.itresearchgate.net Different epoxide hydrolases can exhibit preferences for different diastereomers, allowing for the kinetic separation of cis- and trans-limonene oxides. cnr.itresearchgate.net

Oxidative Degradation Pathways and By-product Formation

The oxidative degradation of limonene and its subsequent products, including this compound, is a complex process that leads to a variety of by-products. These pathways are of significant interest, particularly in the context of atmospheric chemistry, where the reactions of terpenes with atmospheric oxidants contribute to the formation of secondary organic aerosols (SOA). The degradation can be initiated by various oxidants, with ozone and hydroxyl radicals being of primary importance. copernicus.orgiscientific.org The resulting products can include compounds such as carveol, carvone, and perillyl alcohol. acs.orggriffith.edu.auscispace.com

Formation of Limonene Hydroperoxide

Limonene hydroperoxides are key intermediates in the autoxidation of limonene. nih.gov The exposure of limonene to air leads to the formation of these hydroperoxides. nih.gov The primary products of limonene autoxidation are limonene-2-hydroperoxide and limonene-1-hydroperoxide. scispace.com The formation of these hydroperoxides can also be initiated by singlet oxygen, which can be generated photochemically or chemically. google.comrsc.org The reaction with singlet oxygen typically follows an ene reaction pathway, leading to the formation of allylic hydroperoxides. d-nb.info While limonene hydroperoxides are primarily discussed as products of limonene oxidation, they can subsequently decompose to form other oxidation products, including epoxides like this compound. nih.gov

Role of Hydroxyl Radicals and Ozone in Oxidation

Hydroxyl radicals (OH) and ozone (O₃) are key atmospheric oxidants that drive the degradation of limonene and its derivatives. The reaction of limonene with OH radicals can proceed through two main pathways: addition to one of the double bonds or abstraction of a hydrogen atom. copernicus.org These initial reactions lead to the formation of peroxy radicals (RO₂), which are central intermediates in the subsequent oxidation cascade. copernicus.orgnih.gov In the presence of nitric oxide (NO), these peroxy radicals can be converted to alkoxy radicals (RO), leading to a variety of products. copernicus.org The ozonolysis of limonene is also a significant degradation pathway, initiated by the addition of ozone to one of the C=C double bonds to form a primary ozonide. iscientific.orgrsc.orgscience.gov This unstable intermediate cleaves to form a carbonyl compound and a Criegee intermediate, which can then undergo further reactions. nih.govrsc.org

The oxidation of limonene by these radicals leads to a wide array of products, including limonaketone, 3-isopropenyl-6-oxo-heptanal (IPOH), 4-acetyl-1-methylcyclohexene, and various carboxylic acids. nih.govrsc.orgnih.govrsc.orgmdpi.com Some of these products are formed directly from the initial ozonolysis, while the formation of others is significantly influenced by the presence of secondary OH radicals generated during the process. rsc.orgnih.gov For instance, the yields of IPOH and 3-acetyl-6-oxoheptanal are substantially lower when an OH radical scavenger is present. rsc.org The presence of NO can also alter the product distribution by reacting with peroxy intermediates. rsc.org The photocatalytic degradation of limonene in the presence of catalysts like titanium dioxide can also produce by-products such as formaldehyde (B43269), acetaldehyde, formic acid, and acetic acid. confex.com

Kinetic Modeling of Oxidation Processes

Kinetic modeling is a crucial tool for understanding the complex reaction networks involved in the oxidation of limonene and its derivatives. These models aim to simulate the formation and evolution of various products over time under different conditions. The Master Chemical Mechanism (MCM) is a near-explicit chemical mechanism that describes the degradation of numerous volatile organic compounds, including limonene. rsc.orgmdpi.comcopernicus.orgresearchgate.netcopernicus.org The MCM for limonene includes hundreds of species and thousands of reactions to represent the degradation pathways initiated by OH radicals, ozone, and nitrate (B79036) radicals (NO₃). mdpi.comresearchgate.netcopernicus.org

Kinetic models based on the MCM have been used to predict the yields of various oxidation products, such as formaldehyde and organic nitrates, under different atmospheric conditions, including varying levels of NO. researchgate.net For instance, models have been developed to simulate the formation of secondary organic aerosol (SOA) from the oxidation of limonene by NO₃, incorporating gas-phase chemistry, gas-particle partitioning, and particle-phase reactions. researchgate.net These models can reproduce experimental observations of aerosol mass and composition. researchgate.net

Polymer Chemistry of Limonene Oxide

Limonene (B3431351) Oxide as a Bio-based Monomer

Limonene oxide is an attractive renewable monomer derived from limonene, a major component of citrus fruit peels. researchgate.netmdpi.comrsc.org Its availability from non-food biomass makes it a sustainable alternative to petroleum-based monomers. researchgate.netmdpi.com The presence of a reactive epoxide ring and a double bond in its structure provides multiple pathways for polymerization and functionalization, leading to the creation of materials like polyesters and polycarbonates. researchgate.netresearchgate.net The use of this compound in polymer synthesis is a growing field, driven by the demand for greener and more sustainable materials. researchgate.netacs.org

Polymerization Techniques of this compound and Limonene Dioxide

This compound and its doubly epoxidized form, limonene dioxide, can be polymerized through several techniques to create a variety of polymers. rsc.orgacs.org These methods often involve ring-opening polymerization (ROP) of the epoxide rings. d-nb.info

The ring-opening polymerization of this compound can produce poly(this compound) (PLO). d-nb.info Early research demonstrated that cationic polymerization induced by gamma radiation could achieve high conversions of this compound to PLO. d-nb.info Photoinitiated cationic ring-opening polymerization has also been investigated. d-nb.info More recently, cationic ring-opening polymerization has been carried out using catalysts like Maghnite-H+, an acid-treated montmorillonite (B579905) clay, both in bulk and in solution, with the polymerization proceeding through the opening of the epoxy group while leaving the double bond intact. growingscience.com However, the focus of much research has shifted towards the copolymerization of this compound with other monomers due to challenges in obtaining high molecular weight polymers and the occurrence of side reactions during homopolymerization. d-nb.info

The copolymerization of this compound with carbon dioxide (CO2) is a well-established method for producing poly(limonene carbonate) (PLC). acs.orgnih.govpreprints.org This reaction represents a method of carbon capture and utilization, incorporating CO2 into the polymer backbone. researchgate.net

Poly(limonene carbonate) (PLC): The alternating copolymerization of this compound and CO2 can be achieved using catalysts such as β-diiminate zinc acetate (B1210297) complexes. acs.orgresearchgate.net This process can be stereoselective, with a high preference for the trans isomer of this compound, resulting in a regioregular polycarbonate with over 99% carbonate linkages. acs.org The resulting PLC is a bio-based thermoplastic with a high glass transition temperature (Tg) of around 130 °C, excellent optical transparency, and good mechanical properties. rsc.orgteknoscienze.com The synthesis has been optimized to produce high molecular weight PLC on a kilogram scale. teknoscienze.com

Poly(limonene dicarbonate): Limonene dioxide, which has two epoxide rings, can also be copolymerized with CO2. nih.govpreprints.orgtue.nl The chemoselective alternating copolymerization of limonene dioxide and CO2, catalyzed by a zinc β-diiminate complex, yields linear amorphous polycarbonates with pendant epoxide groups and glass transition temperatures up to 135°C. tue.nl These pendant epoxide groups can be further functionalized, for example, by reacting them with CO2 to form cyclic carbonates, creating a polymer with a polycarbonate backbone and cyclic carbonate side groups. tue.nl

A summary of catalysts and conditions for the copolymerization of this compound and limonene dioxide with CO2 is presented below.

| Polymer | Monomers | Catalyst System | Key Properties |

| Poly(limonene carbonate) | trans-Limonene oxide + CO2 | β-diiminate zinc acetate | High Tg (~130°C), high transparency |

| Poly(limonene carbonate) | This compound + CO2 | Al(aminotrisphenolate)/PPNCl | Stereoregular polymer |

| Poly(limonene dicarbonate) | Limonene dioxide + CO2 | Et-BDI zinc amido complex | Tg up to 135°C, pendant epoxide groups |

The ring-opening copolymerization (ROCOP) of this compound with cyclic anhydrides is a versatile method for synthesizing partially renewable polyesters. researchgate.netacs.org This approach allows for the incorporation of a variety of anhydrides, leading to polyesters with a range of properties. d-nb.info

Commonly used anhydrides include phthalic anhydride (B1165640), maleic anhydride, and diglycolic anhydride. rsc.orgd-nb.info The copolymerization is often catalyzed by metal complexes, such as chromium, aluminum, or cobalt salophen-type complexes, in conjunction with a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl). researchgate.netacs.org For instance, the copolymerization of trans-(R)-limonene oxide with diglycolic anhydride using a (BDI)ZnOAc catalyst yielded polyesters with a molar mass of approximately 36,000 g/mol and a glass transition temperature of 51°C. d-nb.info When copolymerized with maleic anhydride, a polyester (B1180765) with a molar mass of about 12,000 g/mol was obtained. d-nb.info The copolymerization with phthalic anhydride has been shown to produce polyesters with molar masses up to 5,600 g/mol and a Tg of around 72°C. d-nb.info The resulting polyesters typically have an alternating microstructure. acs.org

Research has also explored the use of ionic liquids, such as 1-n-butyl-3-methylimidazolium heptachlorodiferrate (BMI·Fe2Cl7), as catalysts for the copolymerization of this compound with phthalic and maleic anhydrides. researchgate.net

Below is a table summarizing the properties of polyesters from the copolymerization of this compound with various anhydrides.

| Anhydride | Catalyst System | Molar Mass ( g/mol ) | Glass Transition Temperature (°C) |

| Diglycolic Anhydride | (BDI)ZnOAc | ~36,000 | 51 |

| Maleic Anhydride | (BDI)ZnOAc | ~12,000 | - |

| Phthalic Anhydride | Metal t-Bu-salophen complexes | up to 5,600 | ~72 |

| Phthalic Anhydride | Cr/Al/Mn salen-type complexes + cocatalyst | up to 14,000 | up to 136 |

This compound serves as a key precursor for the synthesis of non-isocyanate polyurethanes (NIPUs), offering a greener alternative to conventional polyurethanes that avoids the use of toxic isocyanates. researchgate.netmdpi.com One common pathway involves the conversion of this compound into a cyclic carbamate (B1207046), which can then undergo ring-opening polymerization to form the polyurethane. researchgate.netmdpi.com

The synthesis of the cyclic carbamate intermediate can be achieved through the aminolysis of the epoxide ring in this compound with a primary amine, followed by a reaction to form the cyclic carbamate. researchgate.net For example, β-amino alcohols can be synthesized from the reaction of (R)-(+)-limonene oxide with various primary amines, using hot water as a catalyst. researchgate.netnih.gov These β-amino alcohols can then be converted to cyclic carbamates, which serve as monomers for the ring-opening polymerization to produce NIPUs. researchgate.netmdpi.com Another approach involves the cycloaddition of carbon dioxide to epoxides to generate cyclic carbonates, which then react with amines to form polyhydroxyurethanes. globaljournals.org

This compound is a valuable bio-based monomer for the synthesis of polyesters through various polymerization routes. rsc.orgresearchgate.netresearchgate.net The most prominent method is the ring-opening copolymerization (ROCOP) of this compound with cyclic anhydrides, as detailed in section 5.2.3. rsc.orgacs.orgd-nb.info This method allows for the creation of partially bio-based alternating polyesters. researchgate.net

The properties of the resulting polyesters can be tailored by selecting different cyclic anhydrides. For example, using phthalic anhydride can lead to polyesters with high glass transition temperatures, exceeding 130°C. mdpi.commdpi.com The catalysts used are often metal-based complexes, and the polymerization conditions can be adjusted to control the molecular weight and dispersity of the polymers. researchgate.netacs.org

Furthermore, block copolymers can be synthesized. For example, di-block semi-aromatic polyesters have been created through a one-pot procedure combining the ROCOP of this compound and phthalic anhydride with the ring-opening polymerization (ROP) of macrolactones. mdpi.comnih.govnih.gov This sequential polymerization first forms a poly(limonene-phthalate) block, followed by a second block from the macrolactone. mdpi.comnih.govnih.gov

Catalysis in this compound Polymerization

The polymerization of this compound is achieved through various catalytic systems, which can be broadly categorized into homogeneous metal-based catalysts and methods initiating cationic ring-opening polymerization. These catalysts are pivotal in controlling the polymer structure, molecular weight, and consequently, the material's properties.

Zinc and Aluminum Homogeneous Catalysts

Homogeneous catalysts based on zinc and aluminum have been extensively studied, particularly for the ring-opening copolymerization (ROCOP) of this compound with carbon dioxide (CO2) and cyclic anhydrides. rsc.orguniv-cotedazur.fr

Zinc-based catalysts , notably β-diiminate (BDI) zinc complexes, are highly effective for the alternating copolymerization of this compound and CO2 to produce poly(limonene carbonate) (PLimC). researchgate.netresearchgate.net A key characteristic of these catalysts is their stereoselectivity; they preferentially polymerize the trans-isomer of this compound, leaving the cis-isomer largely unreacted. rsc.orgresearchgate.net This selectivity leads to the formation of highly regio- and stereoregular polycarbonate. uni-bayreuth.de By using a (BDI)ZnOAc catalyst, researchers have synthesized high molecular weight (>100 kDa), completely bio-based PLimC with excellent thermal and optical properties. rsc.org The polymerization kinetics suggest a second-order dependence on the this compound concentration, indicating an alternating insertion mechanism of the monomers. rsc.org Zinc catalysts have also been employed for the ROCOP of this compound with anhydrides like diglycolic anhydride, yielding polyesters with moderate molecular weights and a glass transition temperature (Tg) around 51°C. d-nb.info

Aluminum-based catalysts offer a complementary approach. Binary catalyst systems, such as Al(aminotrisphenolate) complexes combined with a cocatalyst like bis(triphenylphosphine)iminium chloride (PPNCl), are capable of polymerizing both cis- and trans-isomers of this compound with CO2. rsc.orgresearchgate.netresearchgate.net While these systems can produce polycarbonates from a mixture of isomers, they have so far yielded polymers with lower molecular weights compared to their zinc counterparts. researchgate.net Aluminum catalysts, including salen-type complexes, have also been effectively used in the ROCOP of this compound with phthalic anhydride. mdpi.comacs.org For instance, bimetallic aluminum phenoxy-imine complexes have been explored for this copolymerization. uni-bayreuth.de More recently, an aluminum catalyst [AlMeX{2,6-(CHPh2)2-4-tBu-C6H2O}] has been optimized for the homopolymerization of this compound at room temperature, producing low molecular weight poly(this compound) (PLO) with good thermal stability. teknoscienze.comrsc.org

The choice between zinc and aluminum catalysts often depends on the desired polymer characteristics and the isomeric purity of the this compound monomer. While zinc catalysts provide high molecular weight and stereoregularity from trans-limonene oxide, aluminum systems offer the versatility of using mixed isomers. rsc.orgnih.gov

Cationic Ring-Opening Polymerization (e.g., Gamma radiation, Photoinitiation, Maghnite H+)

Cationic ring-opening polymerization (CROP) represents another significant route to producing polymers from this compound. This method can be initiated by various means, including high-energy radiation, photoinitiators, and solid acid catalysts.

Gamma radiation was one of the earliest methods used to induce the cationic polymerization of this compound. This technique was found to achieve high conversion of the monomer into poly(this compound) (PLO), with yields reaching up to 80%. uni-bayreuth.ded-nb.info

Photoinitiated CROP utilizes photoinitiators, such as diaryliodonium or triarylsulfonium salts, which generate a strong acid upon exposure to UV light. uni-bayreuth.dequalitas1998.net This acid then initiates the ring-opening of the epoxide. While this compound shows high reactivity in photoinitiated CROP, the process is often complicated by side reactions, including rearrangements that form non-polymeric products like dihydrocarvone (B1202640). uni-bayreuth.dequalitas1998.net These side reactions can lead to the formation of viscous products with low molecular weights and high dispersity, limiting the utility of this method for producing high-performance homopolymers. uni-bayreuth.dequalitas1998.net However, this compound has found use as a reactive diluent in photocopolymerizations with other monomers. qualitas1998.net

Maghnite-H+ , an Algerian montmorillonite clay exchanged with protons, serves as an effective and environmentally friendly solid acid catalyst for the CROP of this compound. d-nb.info The polymerization can be conducted in bulk or in a solvent like dichloromethane. d-nb.info Studies have shown that the reaction conditions, such as temperature, catalyst amount, and reaction time, significantly influence the polymer yield. d-nb.info For example, polymerization in solution at 0°C with 5% by weight of the catalyst for one hour resulted in the best yield of 61.34%. d-nb.info The resulting poly(this compound) was found to have a glass transition temperature of -17.03°C and was thermally stable up to 130°C. d-nb.info This method demonstrates the potential of using green catalysts for the synthesis of PLO. d-nb.info

Structure-Property Relationships of this compound-Derived Polymers

The properties of polymers derived from this compound are intrinsically linked to their chemical structure, which is determined by the type of polymerization and the comonomers used. This relationship allows for the tuning of material properties for specific applications.

Poly(this compound) (PLO) , the homopolymer of this compound, is typically an amorphous polyether with a low molecular weight. teknoscienze.comrsc.org Its glass transition temperature (Tg) is quite low, reported to be around -17.03°C when synthesized with Maghnite-H+ catalyst and 37°C when prepared with an aluminum catalyst. d-nb.infoarxiv.org Due to its low molecular weight and good thermal stability, PLO has been investigated as a bio-based polymeric plasticizer for other biodegradable polymers like polylactic acid (PLA). rsc.orgresearchgate.net The addition of PLO to PLA has been shown to increase flexibility, enhance thermal stability, and improve hydrophobicity, demonstrating partial miscibility and strong interactions between the two polymer chains. rsc.orgrsc.org

Poly(limonene carbonate) (PLimC) , the copolymer of this compound and CO2, is a rigid, amorphous thermoplastic known for its exceptionally high glass transition temperature (Tg ≈ 130°C). researchgate.netrsc.org This high Tg is attributed to the rigid cyclohexene (B86901) ring in the polymer backbone. PLimC also exhibits excellent optical properties, with transparency comparable to or even higher than bisphenol-A polycarbonate, and high hardness. rsc.orgteknoscienze.com However, neat PLimC is also brittle and has a narrow processing window due to its high melt viscosity and a degradation temperature (~180°C) close to its processing temperature. researchgate.netuni-bayreuth.de The thermal stability can be improved to as high as 240°C through the use of appropriate end-capping agents. rsc.org

To overcome the brittleness of PLimC, its structure can be modified. One approach is the synthesis of block copolymers . By creating ABA triblock copolymers where PLimC serves as the hard 'A' block and a soft, low-Tg polyester like poly(ε-decalactone) (PDL) serves as the 'B' block, it is possible to create thermoplastic elastomers. rsc.org These PLC-PDL-PLC copolymers combine the tensile strength of the hard polycarbonate block with the high elasticity of the soft polyester block, achieving elongations at break of up to 400%, a significant improvement over the brittle nature of pure PLimC. rsc.org Similarly, block copolymers with polylactide (PLimC-b-PLA) have been synthesized to tune mechanical characteristics. rsc.org

Another strategy involves creating terpolymers . By copolymerizing this compound, cyclohexene oxide, and CO2, terpolymers with a controllable number of pendant olefin groups from the limonene units are formed. acs.orgscispace.com These olefin groups can then be used for post-polymerization cross-linking via thiol-ene click chemistry. acs.org The resulting cross-linked networks show improved thermal properties, with decomposition temperatures in the range of 250–280°C and glass transition temperatures reaching up to 150°C. acs.org The degree of cross-linking directly influences the material's rigidity, solubility, and thermal stability. acs.org Furthermore, epoxidation of the pendant double bond in PLimC followed by reaction with CO2 can yield poly(limonene dicarbonate) (PLDC), which has an even higher Tg of up to 180°C due to its highly rigid structure. nih.gov

Polyesters derived from the copolymerization of this compound and cyclic anhydrides exhibit properties that depend heavily on the anhydride comonomer. mdpi.com For example, copolymerization with phthalic anhydride can produce polyesters with high Tg values, reaching up to 136°C. mdpi.com The use of different anhydrides allows for the synthesis of polyesters with a wide range of glass transition temperatures and thermal stabilities. d-nb.info For instance, polyesters from diglycolic anhydride have a Tg of 51°C, while those from cis-LO and phthalic anhydride can reach a Tg of 141°C. d-nb.info These materials often have lower molecular weights compared to PLimC, which could affect their mechanical performance. d-nb.info

The table below summarizes the properties of various this compound-derived polymers.

| Polymer Type | Comonomer(s) | Typical Glass Transition Temp. (Tg) | Key Properties & Research Findings |

|---|---|---|---|

| Poly(this compound) (PLO) | None (Homopolymer) | -17°C to 37°C | Low molecular weight, amorphous, good thermal stability. Used as a bio-based plasticizer for PLA. d-nb.inforsc.orgarxiv.org |

| Poly(limonene carbonate) (PLimC) | Carbon Dioxide (CO2) | ~130°C | High stiffness, brittle, high transparency, hard. researchgate.netrsc.org |

| PLimC Block Copolymer | CO2, ε-decalactone | Tg (hard block) ~130°C | Thermoplastic elastomer with high elasticity (εb up to 400%) and good tensile strength. rsc.org |

| Cross-linked Terpolymer | CO2, Cyclohexene Oxide | Up to 150°C | Improved thermal stability (Td up to 280°C) and rigidity compared to linear PLimC. acs.org |

| Poly(limonene dicarbonate) (PLDC) | Carbon Dioxide (CO2) | Up to 180°C | Very high rigidity and highest Tg among CO2-derived polycarbonates. nih.gov |

| Polyester | Phthalic Anhydride | 91°C to 141°C | High Tg, good thermal stability, typically lower molecular weight. d-nb.infomdpi.com |

| Polyester | Diglycolic Anhydride | ~51°C | Lower Tg compared to aromatic anhydride copolymers. d-nb.info |

Biological Activities and Biochemical Pathways Involving Limonene Oxide

Antimicrobial Activities

While the parent compound limonene (B3431351) is recognized for its broad-spectrum antimicrobial properties against various bacteria and fungi, research into limonene oxide itself often highlights its role as a key intermediate in the synthesis of other biologically active molecules.

Direct studies on the antibacterial effects of pure this compound are limited; however, its derivatives have shown notable activity. Limonene β-amino alcohols, which are synthesized from this compound, have been evaluated for their antimicrobial capabilities. These derivatives have been tested against pathogenic bacteria such as Staphylococcus aureus, a common cause of infections. Specifically, these compounds were assessed against a ciprofloxacin-resistant strain of S. aureus that expresses the NorA efflux pump, indicating a potential role in combating antibiotic resistance.

The parent compound, D-limonene, has demonstrated activity against various fungi and yeasts, including Aspergillus niger and Candida albicans. However, specific research detailing the direct antifungal and anti-yeast potential of this compound is not extensively covered in the available literature. Its primary role in the literature is often as a precursor for other derivatives.

The antimicrobial mechanism for limonene is believed to involve the disruption of the microbial plasma membrane's integrity, leading to a loss of the proton motive force and leakage of essential intracellular components. Studies using scanning electron microscopy on bacteria treated with limonene have shown destruction of the cell wall and loss of cellular integrity. For derivatives of this compound, such as limonene β-amino alcohols, a key area of investigation is their ability to inhibit efflux pumps. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria like S. aureus, and their inhibition can restore the efficacy of conventional antibiotics.

A promising area of research is the synergistic effect of this compound derivatives with existing antimicrobial drugs. Limonene β-amino alcohols, synthesized from this compound, have been shown to exhibit synergistic activity with the antibiotic ciprofloxacin (B1669076) against a resistant strain of Staphylococcus aureus. This synergistic interaction suggests that these compounds could potentially lower the concentration of ciprofloxacin needed to be effective, which is a crucial strategy for overcoming antibiotic resistance.

Table 1: Synergistic Activity of this compound Derivatives with Ciprofloxacin

| Compound/Derivative | Target Organism | Combined Antibiotic | Observed Effect |

|---|---|---|---|

| Limonene β-amino alcohols | Staphylococcus aureus (Ciprofloxacin-resistant) | Ciprofloxacin | Enhanced synergistic effects. |

Anticancer and Chemopreventive Research

Limonene and its metabolites have been studied for their chemopreventive and chemotherapeutic properties. Research has also extended to this compound, examining its potential to inhibit the growth of cancer cells.

In vitro studies have shown that (+)-limonene oxide can efficiently inhibit the growth of PANC-1 human pancreas carcinoma cells.

Table 2: In Vitro Anticancer Activity of this compound

| Compound | Cell Line | Concentration for Growth Inhibition |

|---|---|---|

| (+)-Limonene oxide | PANC-1 (Pancreas Carcinoma) | 1 mM. |

A proposed mechanism for the anticancer activity of D-limonene involves the inhibition of protein isoprenylation, a critical post-translational modification for small GTP-binding proteins like p21ras that are involved in cell growth regulation. Limonene and its primary metabolites, perillic acid and dihydroperillic acid, have been shown to selectively inhibit the isoprenylation of a class of 21–26 kDa proteins, including p21ras. This inhibition is thought to disrupt the proper localization and function of these growth-regulating proteins.

Modulation of Cell Death Pathways (e.g., Apoptosis, Caspase activation)

This compound, a derivative of limonene, has been implicated in the modulation of cell death pathways, particularly apoptosis. Research indicates that limonene and its metabolites can trigger apoptosis by influencing the expression of key regulatory proteins. This includes the upregulation of pro-apoptotic factors like B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX) and the subsequent release of cytochrome c from the mitochondria. nih.govresearchgate.net Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 is observed, which shifts the cellular balance towards apoptosis. nih.govresearchgate.net

The apoptotic cascade further involves the activation of caspases, a family of cysteine proteases that execute the process of cell death. Studies have demonstrated that limonene can activate initiator caspases, such as caspase-9, and effector caspases, like caspase-3. nih.govresearchgate.netsci-hub.se The activation of caspase-3 leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govsci-hub.se The increase in the Bax/Bcl-2 ratio, coupled with the upregulation of cleaved caspase-3 and caspase-9, provides strong evidence for the induction of a mitochondrial-dependent apoptotic pathway. nih.gov

The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is often overactive in cancer and promotes cell survival, is a target for some anticancer agents. nih.gov Activated Akt can inactivate pro-apoptotic proteins, thereby inhibiting apoptosis. nih.gov It has been shown that limonene can decrease the levels of phosphorylated Akt, suggesting that the inhibition of this survival pathway contributes to its pro-apoptotic effects. nih.gov

Impact on Tumor Progression and Regression

Limonene and its derivatives, including this compound, have demonstrated the potential to impact tumor progression and regression through various mechanisms. They have been shown to inhibit the proliferation of various cancer cell lines. nih.gov The antitumor activity of these monoterpenes is often correlated with changes in the expression of genes that control cell growth and apoptosis. nih.gov

One of the ways limonene and its metabolite perillyl alcohol (POH) may inhibit tumor progression is by downregulating the basal production of vascular endothelial growth factor (VEGF) in cancer cells. nih.gov VEGF is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels that tumors need to grow. Furthermore, these compounds can suppress the mevalonate (B85504) pathway and the isoprenylation of small G proteins, which are crucial for cell growth and proliferation, ultimately leading to tumor regression. nih.govresearchgate.net

Studies on rat mammary carcinomas have shown that dietary administration of limonene can cause the complete regression of tumors. researchgate.net This regression appears to be cytostatic, as the removal of limonene from the diet can result in tumor recurrence. researchgate.net The histological appearance of regressing tumors suggests a remodeling or redifferentiation process rather than widespread cytotoxicity or apoptosis. researchgate.net

Anti-inflammatory and Antioxidant Activities

Limonene and its derivatives, including this compound, exhibit significant anti-inflammatory and antioxidant properties. dovepress.comhealthline.comspandidos-publications.com These activities are crucial in mitigating cellular damage caused by inflammation and oxidative stress, which are implicated in a variety of chronic diseases. healthline.comnih.gov

The anti-inflammatory effects of limonene have been demonstrated in various models. It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. dovepress.comhealthline.comspandidos-publications.comresearchgate.net Conversely, it can increase the levels of the anti-inflammatory cytokine IL-10. dovepress.comnih.gov In a rat model of ulcerative colitis, D-limonene reduced inflammation and colon damage by suppressing the expression of matrix metalloproteinases (MMPs) and regulating inflammatory signaling pathways. spandidos-publications.com

As an antioxidant, limonene can scavenge free radicals and reduce oxidative stress. healthline.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. healthline.com Limonene has been shown to inhibit the generation of ROS and protect cells from oxidative damage. nih.govmdpi.com For instance, in human lens epithelial cells, D-limonene was found to prevent oxidative damage induced by hydrogen peroxide (H2O2) by reducing ROS generation and inhibiting apoptosis. nih.gov This antioxidant activity is also linked to its ability to enhance the activity of antioxidant enzyme systems. mdpi.com

Neuroprotective Activity

Limonene and its derivatives have emerged as potential neuroprotective agents, showing promise in the context of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.comjst.go.jp The neuroprotective effects are largely attributed to their antioxidant and anti-inflammatory properties. nih.govjst.go.jp

Research has shown that limonene can protect neurons from cellular damage by mitigating oxidative stress and inflammation. mdpi.comjst.go.jp In a Drosophila model of Alzheimer's disease, limonene was found to protect against the neurotoxicity induced by amyloid-beta (Aβ42) by reducing oxidative stress and neuroinflammation. jst.go.jp It has been observed to decrease neuronal cell death and reduce levels of reactive oxygen species (ROS). dovepress.comnih.gov

Furthermore, limonene has been reported to inhibit acetylcholinesterase (AChE) activity. nih.govnih.gov AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic strategy for Alzheimer's disease. By inhibiting AChE, limonene may help to maintain higher levels of acetylcholine in the brain, which is important for cognitive function. nih.gov Studies have also indicated that limonene can modulate neurotransmitter levels, which may contribute to its anxiolytic and antidepressant effects.

Metabolism of this compound in Biological Systems

Metabolite Identification and Characterization (e.g., Limonene-1,2-glycol, Limonene-1,2-diol, Limonene-8,9-diol)

The metabolism of this compound in biological systems leads to the formation of several metabolites. When limonene-1,2-epoxide (B132270) is administered to rats, the primary neutral metabolite detected is limonene-1,2-glycol. tandfonline.com This suggests that the epoxide ring is readily hydrolyzed in vivo.

The broader metabolism of d-limonene, the precursor to this compound, involves both phase I and phase II reactions, primarily hydroxylation, carboxylation, and dehydrogenation, often followed by conjugation with glucuronic acid. nih.gov A number of metabolites have been identified in both animal models and humans. nih.govresearchgate.netiarc.fr

Key identified metabolites of limonene include:

Limonene-1,2-diol : Formed from the hydrolysis of limonene-1,2-epoxide. tandfonline.comresearchgate.netiarc.fr

Limonene-8,9-diol : A significant metabolite found in urine. nih.govresearchgate.net

Perillic acid : A major circulating metabolite. nih.goviarc.fr

Dihydroperillic acid : Another prominent metabolite found in plasma. iarc.fr

Uroterpenol (Limonene-8,9-diol) : A major urinary metabolite. researchgate.netiarc.fr

The relative abundance of these metabolites can vary depending on the dose and the biological matrix (e.g., urine, liver, plasma). nih.goviarc.fr For instance, in a mouse model, limonene-8,9-diol and perillic acid were among the most abundant metabolites in urine. nih.gov

Below is an interactive data table summarizing the identified metabolites of limonene.

| Metabolite | Precursor | Biological Matrix | Reference |

| Limonene-1,2-glycol | Limonene-1,2-epoxide | Rat liver homogenates, Rat urine | tandfonline.com |

| Limonene-1,2-diol | d-Limonene | Human plasma, Human urine | researchgate.netiarc.fr |

| Limonene-8,9-diol | d-Limonene | Mouse urine, Human urine | nih.govresearchgate.net |

| Perillic acid | d-Limonene | Mouse urine, Human plasma | nih.goviarc.fr |

| Dihydroperillic acid | d-Limonene | Human plasma, Human urine | iarc.fr |

Enzymatic Transformations (e.g., Epoxide hydrolase activity)